Thiazole, 4,5-dihydro-2-pentyl-
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Overview
Description
Thiazole, 4,5-dihydro-2-pentyl- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and presence in various natural products, such as vitamin B1 (thiamine) and penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4,5-dihydro-2-pentyl- can be achieved through several methods. One common approach involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yields and purity
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-pentyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole, 4,5-dihydro-2-pentyl- involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . These interactions can lead to various biological effects, such as antitumor activity and inhibition of bacterial DNA gyrase B .
Comparison with Similar Compounds
Thiazole, 4,5-dihydro-2-pentyl- can be compared to other similar compounds, such as:
Thiazole: A parent compound with a similar structure but without the pentyl group.
Thiazolidine: A saturated analog of thiazole with a similar ring structure but different reactivity.
Thiazolo[4,5-b]pyridine: A fused bicyclic compound with a thiazole and pyridine ring, known for its broad spectrum of pharmacological activities.
These compounds share some structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of thiazole, 4,5-dihydro-2-pentyl-.
Properties
CAS No. |
21226-52-8 |
---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-pentyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-8-9-6-7-10-8/h2-7H2,1H3 |
InChI Key |
PIMCGAKUCICUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NCCS1 |
Origin of Product |
United States |
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